molecular formula C19H32 B1237026 Androstane CAS No. 24887-75-0

Androstane

Cat. No.: B1237026
CAS No.: 24887-75-0
M. Wt: 260.5 g/mol
InChI Key: QZLYKIGBANMMBK-FZFXZXLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androstane is a steroid fundamental parent.

Scientific Research Applications

Antitumor Activity

Androstane compounds have shown promise in antitumor activities. A study by Ajduković et al. (2015) synthesized novel A-modified 17α-picolyl and 17(E)-picolinylidene this compound derivatives, demonstrating significant antiproliferative activity against various human cancer cell lines, including breast, prostate, cervical, lung, and colon adenocarcinomas (Ajduković et al., 2015). Similarly, Pettit et al. (2000) examined the steroidal amide 3β-acetoxy-17β-(l-prolyl)amino-5α-androstane, finding it to be bactericidal for various Gram-positive bacteria and effective in inhibiting human cancer cell growth (Pettit et al., 2000).

Energy Metabolism

The role of the constitutive this compound receptor (CAR) in energy metabolism has been a focus of research. Yan et al. (2014) discuss CAR's involvement in glucose and lipid metabolism, suggesting its potential as a therapeutic target for metabolic diseases like type 2 diabetes and obesity (Yan et al., 2014). Jiang and Xie (2013) also explored CAR's role in obesity and type 2 diabetes, underscoring the need for further research on CAR in metabolic disorders (Jiang & Xie, 2013).

Novel Drug Discovery

Djigoué et al. (2013) synthesized this compound derivatives as inhibitors of 17β-hydroxysteroid dehydrogenases, suggesting a potential therapeutic profile for prostate cancer therapy (Djigoué et al., 2013). Maglich et al. (2003) identified a novel human CAR agonist, indicating its role in drug metabolism and suggesting potential therapeutic applications (Maglich et al., 2003).

Molecular and Structural Analysis

Research on this compound has also involved extensive molecular and structural analysis. Wang et al. (2021) isolated and characterized novel 4-methyl-androstane derivatives, contributing to the understanding of this compound's chemical structure and biosynthesis (Wang et al., 2021).

Properties

CAS No.

24887-75-0

Molecular Formula

C19H32

Molecular Weight

260.5 g/mol

IUPAC Name

(8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C19H32/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h14-17H,3-13H2,1-2H3/t14?,15-,16-,17-,18-,19-/m0/s1

InChI Key

QZLYKIGBANMMBK-FZFXZXLVSA-N

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CCC4CCCC[C@@]4([C@H]3CC2)C

SMILES

CC12CCCC1C3CCC4CCCCC4(C3CC2)C

Canonical SMILES

CC12CCCC1C3CCC4CCCCC4(C3CC2)C

melting_point

64.625 °C

24887-75-0

Synonyms

5 alpha-androstane
androstane
androstane, (5alpha)-isomer
androstane, (5beta)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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